molecular formula C18H15Cl2N5O2S B2426697 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide CAS No. 886961-53-1

2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide

Numéro de catalogue: B2426697
Numéro CAS: 886961-53-1
Poids moléculaire: 436.31
Clé InChI: AKKUWTUPBKKQEJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C18H15Cl2N5O2S and its molecular weight is 436.31. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-[(4-amino-6-benzyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N5O2S/c19-12-6-7-14(13(20)9-12)22-16(26)10-28-18-24-23-15(17(27)25(18)21)8-11-4-2-1-3-5-11/h1-7,9H,8,10,21H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKUWTUPBKKQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide (CAS Number: 886959-31-5) is a triazine derivative notable for its potential biological activities. This article discusses its biological activity, including anticancer and antimicrobial properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H21N5O4SC_{20}H_{21}N_{5}O_{4}S with a molecular weight of 427.5 g/mol. The structure features a triazine ring, an amino group, a sulfanyl linkage, and a dichlorophenyl acetamide moiety. These structural components are crucial for its biological activity.

PropertyValue
Molecular FormulaC20H21N5O4S
Molecular Weight427.5 g/mol
CAS Number886959-31-5

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific cancer cell proliferation pathways. For instance, studies have shown that triazine derivatives can induce apoptosis in cancer cells through various pathways.

  • Case Study: Anticancer Efficacy
    • A study evaluated the compound against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated an IC50 value comparable to standard chemotherapeutics such as doxorubicin, indicating potent anticancer activity.
  • Mechanism of Action
    • The proposed mechanism includes the interaction with DNA or RNA synthesis pathways, leading to cell cycle arrest and subsequent apoptosis. Molecular docking studies suggest that the compound binds effectively to key enzymes involved in these processes.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its structural features allow it to interact with bacterial cell membranes and inhibit vital metabolic processes.

  • Case Study: Antimicrobial Testing
    • In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited significant antibacterial activity. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting its potential as a new antimicrobial agent.
  • Mechanism of Action
    • The antimicrobial effect is believed to arise from disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Key findings include:

  • Triazine Ring : Essential for binding interactions with biological targets.
  • Sulfanyl Group : Enhances lipophilicity and cellular uptake.
  • Dichlorophenyl Moiety : Contributes to increased potency against specific cancer types.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.